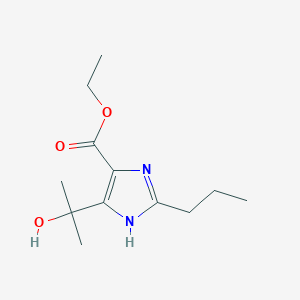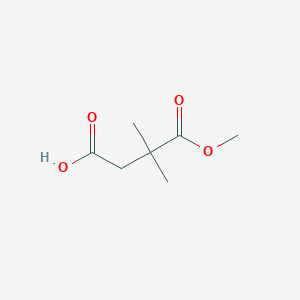
4-Metilciclohex-3-en-1-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methylcyclohex-2-ene-1-one from (R)-(+)-pulegone proceeds in 44% overall yield through a three-step sequence that includes vinyl triflate formation, site-selective ozonolysis, and reduction, offering a convenient method for accessing multigram quantities of the compound (Tun & Herzon, 2012).
Molecular Structure Analysis
Studies on similar compounds, such as 1-methyl-1-silacyclohexane, have utilized gas electron diffraction (GED) and low-temperature nuclear magnetic resonance (NMR) alongside quantum chemical calculations to determine molecular structures and conformational preferences, highlighting the importance of equatorial versus axial positions in ring systems (Arnason et al., 2002).
Chemical Reactions and Properties
4-Methylcyclohex-3-en-1-one undergoes various chemical reactions, including photocycloadditions and Prins-type cyclization. For example, photocycloaddition reactions of 2-acylcyclohex-2-enones with 2-methylbut-1-en-3-yne result in diacylcyclobutene derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Ferrer & Margaretha, 2001).
Physical Properties Analysis
The physical properties of 4-Methylcyclohex-3-en-1-one and its derivatives, such as melting and boiling points, solubility, and spectroscopic data, can be inferred from studies on similar compounds. The detailed analysis of chemical shifts in methylcyclohexane, for example, offers insights into the effect of substituents on proton environments within the cyclohexane ring structure (Lambert & Takeuchi, 1969).
Chemical Properties Analysis
The reactivity and chemical behavior of 4-Methylcyclohex-3-en-1-one are highlighted in its synthesis and reactions. Its ability to engage in various chemical transformations, including cyclisations and photocycloadditions, underscores its utility in organic chemistry. The synthesis and reactions of 1-(trimethoxymethyl) cyclohexene, for example, provide insights into the reactivity of cyclohexene derivatives in organic synthesis (Bourke & Collins, 1996).
Aplicaciones Científicas De Investigación
Síntesis Química
“4-Metilciclohex-3-en-1-ona” se utiliza a menudo como material de partida o intermedio en la síntesis de otros compuestos orgánicos complejos . Su fórmula molecular es C7H10O y tiene un peso molecular de 110.156 .
Aplicaciones de HPLC
La Cromatografía Líquida de Alta Resolución (HPLC) es un método utilizado en los laboratorios para separar, identificar y cuantificar cada componente de una mezcla. “this compound” puede analizarse mediante este método de HPLC de fase inversa (RP) con condiciones simples .
Espectrometría de Masas
En la espectrometría de masas, “this compound” puede utilizarse para pruebas y calibración. El ácido fosfórico en la fase móvil debe reemplazarse por ácido fórmico para aplicaciones compatibles con espectrometría de masas (MS) .
Investigación Bioquímica
En la investigación bioquímica, “this compound” podría utilizarse potencialmente como precursor para la síntesis de compuestos bioactivos, aunque se necesita más investigación en este área .
Aplicaciones Industriales
En aplicaciones industriales, “this compound” podría utilizarse potencialmente en la fabricación de fragancias, sabores y otros compuestos aromáticos debido a su estructura química única .
Pruebas Ambientales
“this compound” podría utilizarse potencialmente en pruebas ambientales. Sus propiedades únicas podrían hacerlo útil como marcador o compuesto trazador en muestras ambientales .
Propiedades
IUPAC Name |
4-methylcyclohex-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCGQXKNIJLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200565 | |
| Record name | 4-Methylcyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5259-65-4 | |
| Record name | 4-Methyl-3-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcyclohex-3-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohex-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-3-cyclohexenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N24CA5KGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes to obtain 4-methylcyclohex-3-en-1-one?
A1: One approach involves the use of singlet oxygen. Reacting 4-methylanisole with singlet oxygen in a regioselective manner yields 4-hydroxy-4-methylcyclohex-2-en-1-one, which can be further transformed into the desired compound. []
Q2: How does 4-methylcyclohex-3-en-1-one behave in Diels-Alder reactions?
A2: Interestingly, while the derivative 1-ethenyl-3,3-ethylenedioxy-6-methylcyclohex-1-ene readily undergoes Diels-Alder reactions, 2-ethenyl-4,4-ethylenedioxy-1-methylcyclohex-1-ene, a precursor to 4-methylcyclohex-3-en-1-one, exhibits different behavior. [] It fails to participate in Diels-Alder reactions even under high pressure and in the presence of Lewis acid catalysts. [] This suggests the influence of the substituents and their positions on the reactivity of the cyclohexene ring system.
Q3: Can 4-methylcyclohex-3-en-1-one be generated through the degradation of other compounds?
A3: Yes, research indicates that 4-methylcyclohex-3-en-1-one can be produced as a surface-phase reaction product during the oxidation of alpha-terpineol. [] This process occurs when alpha-terpineol, a common component of pine oil, interacts with ozone on surfaces like glass or vinyl flooring. [] This finding highlights the potential for 4-methylcyclohex-3-en-1-one to be generated from naturally occurring compounds under specific environmental conditions.
Q4: What is the significance of studying the formation and reactions of 4-methylcyclohex-3-en-1-one?
A4: Understanding the synthesis and reactivity of 4-methylcyclohex-3-en-1-one contributes to broader knowledge in organic chemistry. Its formation as a degradation product of alpha-terpineol [] highlights the potential impact of common household products on indoor air quality. Additionally, exploring its reactivity in various reactions, such as Diels-Alder reactions [], provides valuable insights into structure-activity relationships and can guide the development of new synthetic strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)








